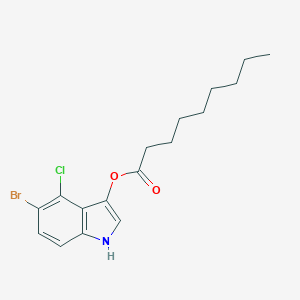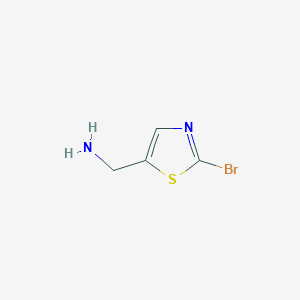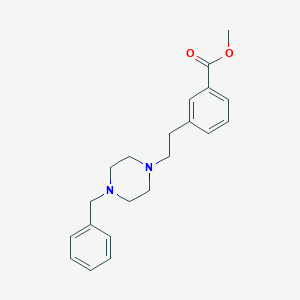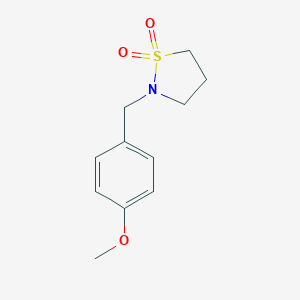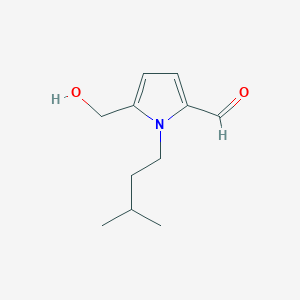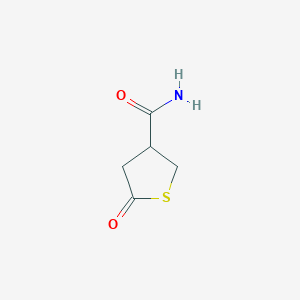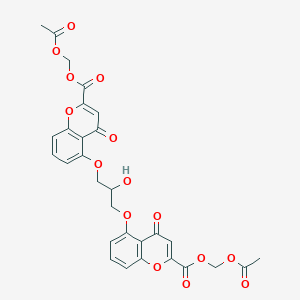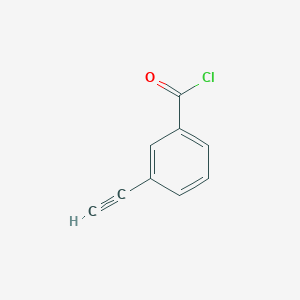
3-Ethynylbenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethynylbenzoyl chloride, also known as 3-EBZCl, is a chemical compound that is commonly used in scientific research. This compound has a wide range of applications in various fields, including organic synthesis, medicinal chemistry, and materials science. In
Wissenschaftliche Forschungsanwendungen
3-Ethynylbenzoyl chloride has a wide range of applications in scientific research. One of the primary uses of this compound is in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is also used in the preparation of liquid crystals and OLED materials.
Wirkmechanismus
The mechanism of action of 3-Ethynylbenzoyl chloride is not fully understood, but it is believed to act as a reactive intermediate in various chemical reactions. It can also act as a precursor for the synthesis of other compounds.
Biochemische Und Physiologische Effekte
There is limited information available on the biochemical and physiological effects of 3-Ethynylbenzoyl chloride. However, it has been shown to have low toxicity levels in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ethynylbenzoyl chloride in lab experiments is its versatility. It can be used in various reactions and is easily synthesized. However, it is important to note that this compound can be hazardous and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of 3-Ethynylbenzoyl chloride in scientific research. One potential area of application is in the development of new materials, such as polymers and liquid crystals. It can also be used in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to fully understand the mechanism of action and potential biochemical and physiological effects of this compound.
Conclusion:
In conclusion, 3-Ethynylbenzoyl chloride is a versatile compound that has a wide range of applications in scientific research. Its synthesis method is well established, and it has been shown to have low toxicity levels. While there is limited information available on its biochemical and physiological effects, there are several potential future directions for its use in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
143587-37-5 |
|---|---|
Produktname |
3-Ethynylbenzoyl chloride |
Molekularformel |
C9H5ClO |
Molekulargewicht |
164.59 g/mol |
IUPAC-Name |
3-ethynylbenzoyl chloride |
InChI |
InChI=1S/C9H5ClO/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H |
InChI-Schlüssel |
LHAMNFYQGUXJTI-UHFFFAOYSA-N |
SMILES |
C#CC1=CC(=CC=C1)C(=O)Cl |
Kanonische SMILES |
C#CC1=CC(=CC=C1)C(=O)Cl |
Synonyme |
Benzoyl chloride, 3-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

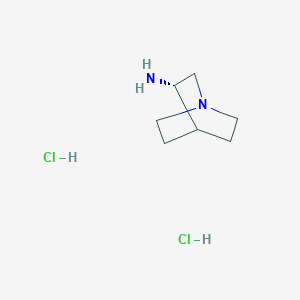
![(2R,3aR,5Z,9Z,12aS)-3a,6,10-trimethyl-1-propan-2-ylidene-2,3,4,7,8,11,12,12a-octahydrocyclopenta[11]annulen-2-ol](/img/structure/B137691.png)
